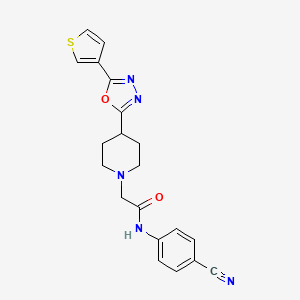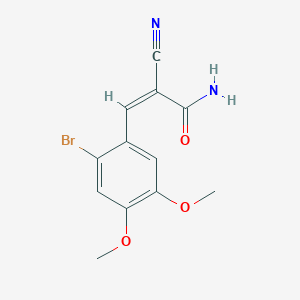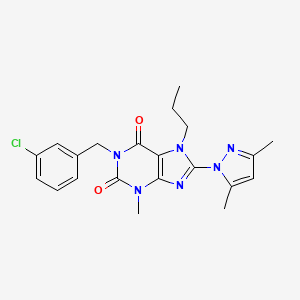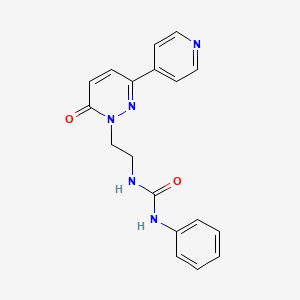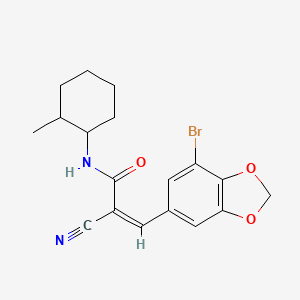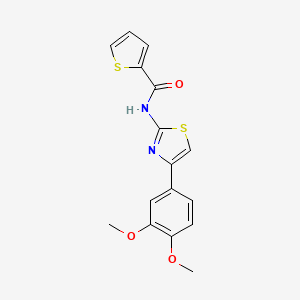
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2-carboxamide involves a multi-step process starting with the preparation of precursor molecules. In one study, 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized by reacting 2-acetyl-3-oxo-N-phenylbutanethioamide with various chloroacetamide reagents. These thiophene derivatives were then used to create thiazole-thiophene hybrids through condensation with thiosemicarbazide, followed by treatment with chloroacetone and/or chloroacetic acid . Although the exact compound was not synthesized in this study, the methods described provide insight into the potential synthetic routes that could be adapted for its creation.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the studies were determined using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS). These methods are essential for confirming the identity and purity of the synthesized molecules. For example, a novel pyrazole derivative was characterized and its three-dimensional structure was confirmed by single-crystal X-ray diffraction studies, which revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural analyses are crucial for understanding the conformation and potential reactivity of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives can be inferred from the reactions they undergo during synthesis. For instance, the reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile leads to the formation of thieno[2,3-b]pyridine derivatives . The reactivity of the thiophene moiety is influenced by the substituents on the ring, which can activate or deactivate the ring towards electrophilic aromatic substitution. The presence of a thiazole ring in the compound of interest suggests potential sites for further chemical modification, such as S-alkylation or nucleophilic substitution at the thiazole nitrogen.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The synthesized compounds in the studies were found to exhibit good inhibitory activity against various cell lines, indicating their potential as bioactive molecules . The thermal stability of a related pyrazole derivative was determined to be up to 190°C, suggesting that the compound is stable under normal conditions . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and solubility of these compounds. Additionally, the non-linear optical properties of the pyrazole derivative were investigated, which could be relevant for the compound if it shares similar structural features .
Scientific Research Applications
1. Crystal Structure and Surface Analysis
The compound has been synthesized for crystallographic studies, contributing to an understanding of molecular and crystal structures. These studies can provide insights into the physical characteristics of the compound and its potential applications in materials science (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
2. Antimicrobial Evaluation and Docking Studies
Research has been conducted on analogs of this compound, focusing on their synthesis, characterization, and antimicrobial potential. Molecular docking studies enhance the understanding of their interaction with biological targets, which is crucial for drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
3. Anticancer Activity
Certain derivatives have shown potential as anticancer agents. Their synthesis and testing against cancer cell lines can provide valuable data for the development of new therapeutic agents (Atta & Abdel‐Latif, 2021).
4. Application in Dyeing and Biological Activities
Synthesis of related compounds has been explored for applications in dyeing polyester fibers. These compounds also exhibit biological activities, such as antioxidant and antitumor effects, which can be leveraged in various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
5. Synthesis for Photostabilizers
Derivatives have been synthesized for use as photostabilizers in materials like poly(vinyl chloride), showcasing the compound's utility in material science and industrial applications (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular formula is c18h15n3o4s2 and its average mass is 401459 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Safety and Hazards
The safety and hazards associated with a specific thiazole derivative would depend on the specific compound and its intended use. It’s important to refer to the relevant safety data sheets for specific information.
Future Directions
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-12-6-5-10(8-13(12)21-2)11-9-23-16(17-11)18-15(19)14-4-3-7-22-14/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJFDCFSWRVIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)
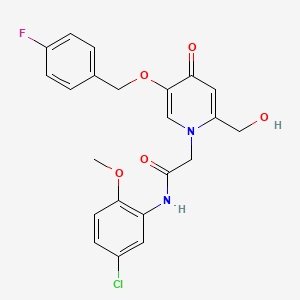

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)

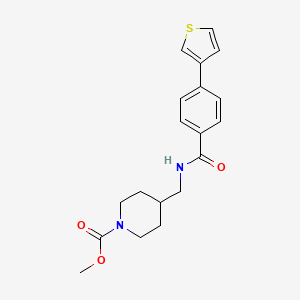
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)
